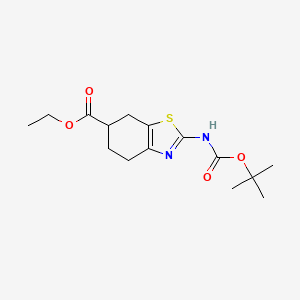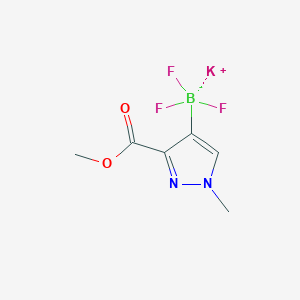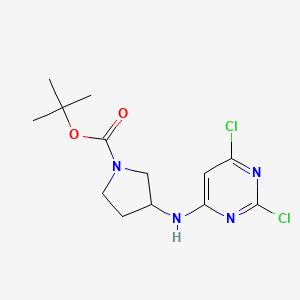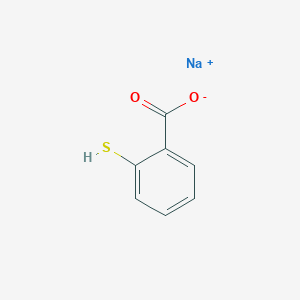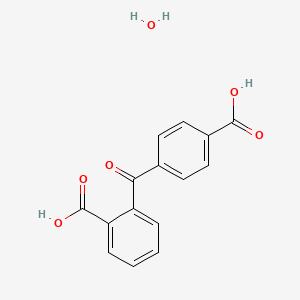![molecular formula C29H35IN2 B8004334 1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide](/img/structure/B8004334.png)
1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide
Overview
Description
1,1’-Diisoamyl-4,4’-cyanine iodide is a chemical compound with the molecular formula C29H35N2·I and a molecular weight of 538.5061 . It is also known by other names such as Quinolinium, 1-(3-methylbutyl)-4-[[1-(3-methylbutyl)-4(1H)-quinolinylidene]methyl]-, iodide . This compound is part of the cyanine dye family, which is widely used in various scientific and industrial applications due to its unique photophysical properties.
Mechanism of Action
Target of Action
1,1’-Diisoamyl-4,4’-Cyanine Iodide is a complex compound with a molecular weight of 538.5061 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to belong to the class of quinocyanine dyes and exhibits red and blue shifted absorption bands on aggregation . This suggests that the compound interacts with its targets by absorbing light and undergoing electronic transitions.
Biochemical Pathways
It is known that cyanine dyes can be used to study various biological processes due to their ability to absorb light and undergo electronic transitions
Result of Action
It is known that cyanine dyes can cause changes in color and absorption band shape as solutions are diluted
Action Environment
The action of 1,1’-Diisoamyl-4,4’-Cyanine Iodide can be influenced by various environmental factors. For instance, the compound’s absorption bands shift when it aggregates , suggesting that its action can be affected by concentration changes. Additionally, the compound’s absorption spectra can be influenced by the nature of the solvent
Preparation Methods
The synthesis of 1,1’-Diisoamyl-4,4’-cyanine iodide typically involves the reaction of quinoline derivatives with alkyl halides under specific conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-Diisoamyl-4,4’-cyanine iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion. Common reagents and conditions for these reactions include solvents like ethanol, acetonitrile, and reaction temperatures ranging from room temperature to elevated temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Diisoamyl-4,4’-cyanine iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry for staining and imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of optical devices and sensors.
Comparison with Similar Compounds
1,1’-Diisoamyl-4,4’-cyanine iodide can be compared with other cyanine dyes such as 1,1’-Diethyl-4,4’-cyanine iodide and 1,1’-Diethyl-2,2’-cyanine iodide. These compounds share similar photophysical properties but differ in their alkyl chain lengths and substituents, which can affect their solubility, fluorescence intensity, and applications . The uniqueness of 1,1’-Diisoamyl-4,4’-cyanine iodide lies in its specific alkyl chain length, which can influence its interaction with biological molecules and its suitability for certain applications.
Properties
IUPAC Name |
1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKMIGUHVLGJBR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966673 | |
| Record name | 1-(3-Methylbutyl)-4-{[1-(3-methylbutyl)quinolin-4(1H)-ylidene]methyl}quinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-42-2 | |
| Record name | Quinoline blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylbutyl)-4-{[1-(3-methylbutyl)quinolin-4(1H)-ylidene]methyl}quinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


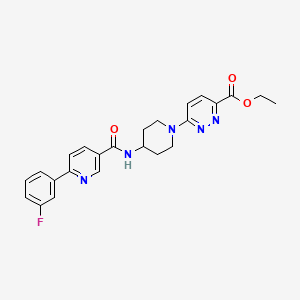
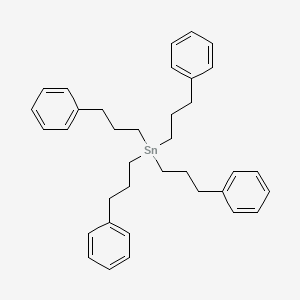
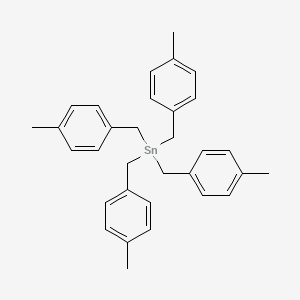

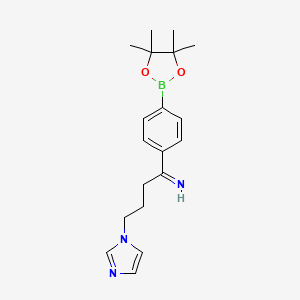

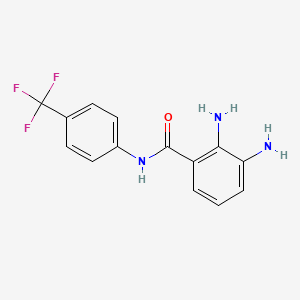
![(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid](/img/structure/B8004302.png)
